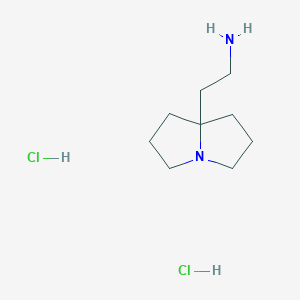

2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine dihydrochloride

Description

Properties

IUPAC Name |

2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2.2ClH/c10-6-5-9-3-1-7-11(9)8-2-4-9;;/h1-8,10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBMNUZMAENOCHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCCN2C1)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10703090 | |

| Record name | 2-(Tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10703090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78449-85-1 | |

| Record name | 2-(Tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10703090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(hexahydro-1H-pyrrolizin-7a-yl)ethan-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation of 7a-cyano-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine (Key Intermediate)

- Starting Material: γ-butyrolactone

- Step 1: Reaction of γ-butyrolactone with potassium cyanate (KOCN) to form γ-(N-2-pyrrolidinonyl)butyric acid.

- Step 2: Thermal treatment of this intermediate in the presence of soda lime to induce ring closure, yielding 2,3,5,6-tetrahydro-1H-pyrrolizine.

- Step 3: Reaction of the tetrahydro-pyrrolizine with perchloric acid to form 1,2,3,5,6,7-hexahydropyrrolizinium perchlorate.

- Step 4: Treatment of the hexahydropyrrolizinium salt with potassium cyanide to introduce the cyano group at the 7a position, yielding 7a-cyano-hexahydropyrrolizine.

The reaction conditions typically involve stirring the mixture at 20 to 50°C for 12 to 48 hours, with or without solvent, and using 1 to 10 equivalents of the cyanide reagent and 3 to 10 equivalents of ammonia.

Reduction of the Cyano Group to Aminomethyl Group

- The 7a-cyano-hexahydropyrrolizine intermediate is reduced to 7a-aminomethyl-hexahydropyrrolizine using lithium aluminum hydride (LiAlH4) as a reducing agent.

- This reduction converts the nitrile group (-CN) to a primary amine (-CH2NH2).

- The reaction is conducted under anhydrous conditions due to the reactivity of LiAlH4 and typically involves quenching with water or a suitable proton source after reduction.

Formation of 2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine Dihydrochloride

- The free amine obtained from the reduction step is treated with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate) to form the dihydrochloride salt.

- This salt formation improves the compound’s stability, crystallinity, and ease of handling.

- The dihydrochloride salt is isolated by filtration or crystallization and dried under vacuum.

Reaction Scheme Summary

| Step | Reaction Description | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | γ-butyrolactone + KOCN → γ-(N-2-pyrrolidinonyl)butyric acid | Ambient temperature, stirring | Intermediate acid |

| 2 | Thermal treatment with soda lime | Heating | 2,3,5,6-tetrahydro-1H-pyrrolizine |

| 3 | Reaction with perchloric acid | Room temperature | Hexahydropyrrolizinium perchlorate salt |

| 4 | Reaction with potassium cyanide | 20–50°C, 12–48 h | 7a-cyano-hexahydropyrrolizine |

| 5 | Reduction with LiAlH4 | Anhydrous, reflux | 7a-aminomethyl-hexahydropyrrolizine |

| 6 | Salt formation with HCl | Ethanol or similar solvent | This compound |

Analytical Data and Notes

- The purity and identity of the intermediate and final compounds are confirmed by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

- The reduction step with LiAlH4 is sensitive and requires strictly anhydrous conditions to avoid side reactions.

- The use of perchloric acid in step 3 requires careful handling due to its strong oxidizing nature.

- The final dihydrochloride salt is typically a crystalline solid with enhanced solubility in water compared to the free base.

Research Findings and Advantages of This Preparation Method

- The described process is advantageous economically and synthetically, as it allows for the preparation of the key intermediate and final compound in relatively high yields with manageable reaction conditions.

- The method avoids the use of more hazardous reagents or complex catalysts.

- The process has been patented and validated in pharmaceutical research contexts, confirming its reliability and reproducibility.

- The intermediate 7a-cyano-hexahydropyrrolizine serves as a versatile precursor for further functionalization if needed.

Chemical Reactions Analysis

Types of Reactions

2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Oxidized derivatives of the pyrrolizine ring.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted derivatives with different nucleophiles attached to the ethanamine group.

Scientific Research Applications

2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.

Biology: Investigated for its potential role in modulating biological pathways and as a tool in biochemical assays.

Medicine: Explored for its therapeutic potential in treating certain medical conditions, including neurological disorders.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain receptors or enzymes, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- The target compound’s pyrrolizine core distinguishes it from indenyl-based analogues, which are linked to impurities in antihistamines (e.g., dimetindene derivatives) .

- Salt forms (dihydrochloride vs. maleate/hydrochloride) influence solubility and stability, critical for pharmaceutical formulation.

Comparison with Psychoactive NBOMe Derivatives

The 25X-NBOMe series (e.g., 25I-NBOMe, 25C-NBOMe) shares an ethanamine backbone but incorporates substituted dimethoxyphenyl and benzyl groups, conferring potent serotonergic activity (Table 2) :

| Compound Name | Core Structure | Substituents | Pharmacological Activity | Toxicity Profile |

|---|---|---|---|---|

| 25I-NBOMe | 2,5-Dimethoxyphenyl | 4-Iodo, N-benzyl | 5-HT₂A/2C receptor agonism | High (fatalities reported) |

| Target Compound | Hexahydro-pyrrolizine | None (unsubstituted bicyclic core) | Undocumented | Likely low (no adverse reports) |

Key Observations :

- NBOMe derivatives exhibit extreme potency (active at sub-milligram doses) due to aromatic substitution, whereas the pyrrolizine-based target lacks such activating groups, suggesting divergent biological targets .

- The absence of a benzyl or methoxy group in the target compound implies lower CNS penetration and reduced receptor affinity compared to NBOMes.

Biological Activity

2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine dihydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure is characterized by a hexahydro-pyrrolizine ring, which contributes to its unique biological profile. Its molecular formula is , and it has a molecular weight of approximately 202.14 g/mol. The presence of the dihydrochloride form enhances its solubility in aqueous environments, making it more bioavailable for biological assays.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a monoamine neurotransmitter modulator , particularly affecting serotonin and dopamine pathways. This modulation could lead to various pharmacological effects, including:

- Anxiolytic effects : Potential reduction in anxiety-related behaviors.

- Antidepressant activity : Influence on mood regulation through serotonin reuptake inhibition.

- Cognitive enhancement : Possible improvement in memory and learning processes.

Biological Activity Data

Research findings indicate that the compound exhibits several biological activities, as summarized in the following table:

Study 1: Anxiolytic Effects

A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in anxiety-like behaviors as measured by the elevated plus maze test. The results indicated a dose-dependent response, suggesting that higher doses correlate with greater anxiolytic effects.

Study 2: Antidepressant Activity

In another study focusing on depressive behaviors, the compound was administered to mice subjected to chronic unpredictable stress. The results showed a marked increase in serotonin levels in the hippocampus, alongside behavioral improvements in forced swim tests, indicating potential antidepressant properties.

Study 3: Neuroprotective Properties

Research investigating neuroprotective effects revealed that the compound could mitigate oxidative stress-induced neuronal damage in vitro. Cultured neurons treated with the compound exhibited reduced apoptosis rates when exposed to neurotoxic agents, highlighting its potential therapeutic applications in neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(hexahydro-1H-pyrrolizin-7a-yl)ethanamine dihydrochloride, and how can reaction intermediates be characterized?

- Methodology : Use reductive amination or nucleophilic substitution to synthesize the pyrrolizine-ethanamine scaffold. Confirm intermediates via -/-NMR and high-resolution mass spectrometry (HRMS). For dihydrochloride salt formation, employ HCl gas or concentrated HCl in anhydrous solvents. Monitor pH and stoichiometry to avoid over-protonation. Structural validation can utilize SHELX programs for crystallographic refinement if single crystals are obtained .

Q. How can the purity and stability of this compound be assessed under laboratory storage conditions?

- Methodology : Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV analysis. Use charged aerosol detection (CAD) for non-chromophoric impurities. For hygroscopicity evaluation, conduct dynamic vapor sorption (DVS) assays. Reference pharmacopeial guidelines for impurity profiling (e.g., EP monographs for related dihydrochloride salts) .

Q. What spectroscopic techniques are optimal for distinguishing the dihydrochloride form from free-base analogs?

- Methodology : Compare FT-IR spectra (N–H stretching at 2500–3000 cm for protonated amines) and -NMR chemical shifts (downfield displacement of NH). X-ray photoelectron spectroscopy (XPS) can confirm chloride counterion presence via Cl 2p binding energy (~198 eV) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational molecular modeling and experimental crystallographic data for this compound?

- Methodology : Perform density functional theory (DFT) optimizations (B3LYP/6-31G*) and compare with single-crystal X-ray diffraction (SC-XRD) results. Use SHELXL for refinement to identify torsional mismatches in the pyrrolizine ring. Cross-validate with solid-state NMR to detect conformational polymorphism .

Q. What strategies are effective for elucidating metabolic pathways of this compound in in vitro hepatic models?

- Methodology : Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-HRMS/MS. Use isotopically labeled analogs (e.g., - or -tags) to trace biotransformation. Compare fragmentation patterns with synthetic standards for N-dealkylation or ring oxidation products .

Q. How can enantiomeric purity be determined for chiral derivatives of this compound?

- Methodology : Employ chiral stationary phase HPLC (e.g., Chiralpak IA-3) with polar organic mobile phases. For non-separable enantiomers, use -NMR with chiral solvating agents (e.g., TRISPHAT) or derivatize with Mosher’s acid chloride for diastereomeric resolution .

Data Contradiction Analysis

Q. If X-ray crystallography and solution-state NMR yield conflicting conformational data, how should researchers prioritize validation?

- Resolution : SC-XRD provides definitive solid-state conformation, while NMR reflects dynamic equilibria in solution. Perform variable-temperature NMR to assess rotational barriers (e.g., pyrrolizine ring puckering). Molecular dynamics (MD) simulations (AMBER force field) can bridge the gap between static and dynamic models .

Q. How to address batch-to-batch variability in impurity profiles during scale-up synthesis?

- Resolution : Implement quality-by-design (QbD) principles: Use design of experiments (DoE) to optimize reaction parameters (e.g., temperature, stoichiometry). Monitor impurities via LC-MS with orthogonal columns (C18 and HILIC). Cross-reference with EP impurity standards (e.g., alkylated or oxidized byproducts) .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.